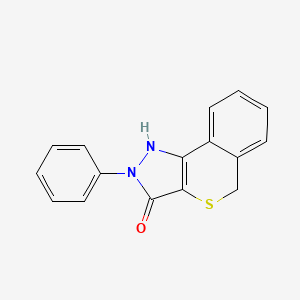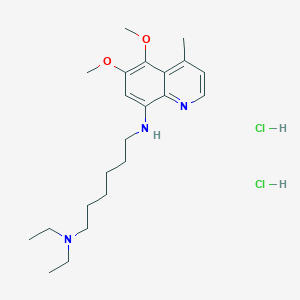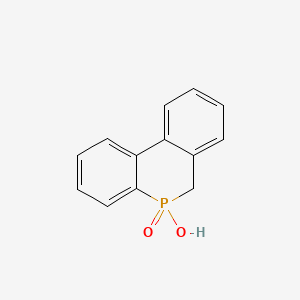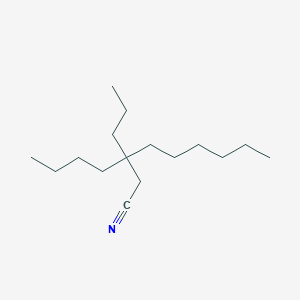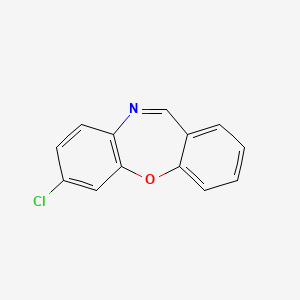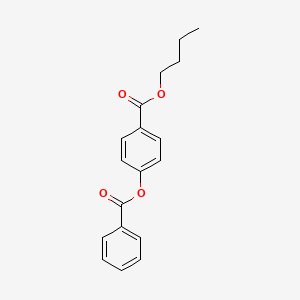
6-amino-4-anilino-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4-anilino-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-anilino-1H-pyrimidin-2-one typically involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with 2-bromo-malononitrile in an alcoholic potassium hydroxide solution . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-4-anilino-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-amino-4-anilino-1H-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-amino-4-anilino-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyrimidin-4(3H)-one: This compound shares a similar pyrimidine core structure and is used in the design of biologically active compounds.
4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines: These compounds are potent inhibitors of receptor tyrosine kinases and have applications in cancer treatment.
Uniqueness
6-amino-4-anilino-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases makes it a valuable compound in medicinal chemistry for the development of targeted therapies.
Propriétés
Numéro CAS |
27078-87-1 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
6-amino-4-anilino-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H10N4O/c11-8-6-9(14-10(15)13-8)12-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) |
Clé InChI |
STUWEJLHBZGVES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=O)NC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)

